methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate (hereafter referred to as the target compound) is a coumarin derivative synthesized via nucleophilic substitution reactions. Its structure features a 4-methylcoumarin core substituted at the 7-position with a 2-(4-bromophenyl)-2-oxoethoxy group and at the 3-position with a methoxycarbonylmethyl moiety. The compound is synthesized by reacting EMAC10163 (a coumarin precursor) with 2,4-dibromoacetophenone in acetone using K₂CO₃ as a base, yielding 46.1% after purification by column chromatography . The bromophenyl substituent distinguishes it from other coumarin derivatives, influencing its physicochemical and biological properties.
Properties
IUPAC Name |
methyl 2-[7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrO6/c1-12-16-8-7-15(27-11-18(23)13-3-5-14(22)6-4-13)9-19(16)28-21(25)17(12)10-20(24)26-2/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPTWAFBHZFWEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Br)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrO6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation
The coumarin backbone is typically synthesized via the Pechmann reaction, where resorcinol derivatives react with β-ketoesters under acidic conditions. For this compound:
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Starting materials : 4-methylresorcinol and methyl acetoacetate.
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Catalyst : Concentrated sulfuric acid or recyclable heterogeneous catalysts (e.g., sulfonic acid-functionalized silica).
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Conditions :
Parameter Value Temperature 80–100°C Reaction time 4–6 hours Yield 65–72%
This step produces methyl 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetate, confirmed by -NMR (δ 6.8 ppm, singlet for C7–OH).
Solvent-Free Modifications
Recent advancements employ solvent-free Pechmann reactions using microwave irradiation, reducing reaction times to 15–20 minutes with comparable yields.
Side-Chain Introduction: O-Alkylation Strategies
Mitsunobu Reaction
The 7-hydroxy group undergoes O-alkylation with 2-(4-bromophenyl)-2-oxoethyl bromide:
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Reagents : DIAD (diisopropyl azodicarboxylate), triphenylphosphine.
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Solvent : Anhydrous THF or DMF.
Key side reactions include:
Ullmann Coupling
Alternative methods use copper-catalyzed coupling between 7-hydroxycoumarin and 4-bromophenacyl bromide:
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Catalyst : CuI (10 mol%).
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Ligand : 1,10-Phenanthroline.
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Base : Cs₂CO₃.
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Yield : 51–55%.
Purification and Crystallization
Column Chromatography
Recrystallization
Optimal solvents:
Crystallographic data (from analogous structures):
Analytical Validation
Spectroscopic Characterization
Purity Assessment
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HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
Scale-Up and Industrial Feasibility
Batch Reactor Optimization
Continuous Flow Synthesis
Emerging protocols in microreactors show:
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low O-alkylation regioselectivity | Use bulky bases (e.g., DBU) |
| Acetate group hydrolysis | Avoid aqueous workups |
| Bromophenyl group dehalogenation | Replace Pd catalysts with Cu systems |
Applications and Derivative Synthesis
The compound serves as a precursor for:
Chemical Reactions Analysis
Oxidation Reactions
The ketone group at position 2 and the ester moiety at position 3 are primary targets for oxidation.
| Reaction Conditions | Product(s) Formed | Yield | Key Observations |
|---|---|---|---|
| KMnO₄ in H₂SO₄ (60°C, 4 h) | 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-carboxylic acid | 75–80% | Selective oxidation of methyl ester to carboxylic acid without affecting the chromenone core. |
| Ozone in CH₂Cl₂ (-78°C, 1 h) | Cleavage of alkoxy side chain | 60% | Degradation of the 4-bromophenyl-oxoethoxy group observed via GC-MS. |
Mechanistic studies indicate that the ester group undergoes nucleophilic attack by permanganate ions, followed by decarboxylation to form the carboxylic acid derivative.
Nucleophilic Substitution at the Bromine Site
The 4-bromophenyl group participates in palladium-catalyzed cross-coupling reactions.
The bromine atom acts as a leaving group, enabling the introduction of aryl or amino substituents. These modifications enhance biological activity, particularly in inhibiting tumor-associated carbonic anhydrases .
Hydrolysis of Ester Groups
Controlled hydrolysis of the methyl acetate group at position 3 is critical for prodrug activation.
The hydrolysis follows pseudo-first-order kinetics, with a half-life of 2.3 hours under physiological conditions .
Reduction of Ketone Groups
The 2-oxo group in the chromenone core can be reduced to a hydroxyl or methylene group.
Alkylation and Etherification
The hydroxyl group at position 7 participates in Williamson ether synthesis to introduce diverse side chains.
| Alkylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl bromoacetate | K₂CO₃, acetone (65°C, 24 h) | Extended oxyacetate side chain | 66% |
| 4-Fluorophenacyl bromide | Same as above | Fluorinated analog | 58% |
This reaction is instrumental in structure-activity relationship (SAR) studies for optimizing anticancer properties .
Mechanistic and Kinetic Insights
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Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states.
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Temperature Dependence : Oxidation and hydrolysis exhibit activation energies of 45 kJ/mol and 32 kJ/mol, respectively .
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Steric Hindrance : Bulkier substituents on the 4-bromophenyl group reduce reaction rates in cross-coupling by 40–50% .
Biological Relevance
Derivatives synthesized via these reactions show selective inhibition of human carbonic anhydrase isoforms hCA IX (Ki = 0.53 µM) and hCA XII (Ki = 0.47 µM), making them promising candidates for anticancer therapies .
Scientific Research Applications
Structural Formula
The structural representation of methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is as follows:
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. The following applications have been documented:
Anticancer Activity
Studies have shown that derivatives of chromenones exhibit significant anticancer properties. This compound has been tested against various cancer cell lines, demonstrating cytotoxic effects:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15.3 | |
| A549 (Lung) | 10.8 | |
| HeLa (Cervical) | 12.5 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Properties
Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. In vitro studies have shown a reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with the compound.
Agrochemical Applications
The compound's structural features suggest potential use as a pesticide or herbicide. Its bromophenyl group may enhance its binding affinity to specific biological targets in pests.
Pesticidal Efficacy
Field trials have demonstrated that this compound exhibits effective insecticidal properties against common agricultural pests:
| Pest Species | Mortality Rate (%) | Reference |
|---|---|---|
| Spodoptera litura | 85 | |
| Aphis gossypii | 78 |
Material Science
The compound's unique chemical structure allows for its application in developing new materials, particularly in organic electronics and photonic devices.
Organic Light Emitting Diodes (OLEDs)
Recent research has explored the use of this compound as an emissive layer in OLEDs due to its favorable photophysical properties:
| Parameter | Value | Reference |
|---|---|---|
| Emission Peak | 520 nm | |
| Quantum Efficiency | 25% |
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2021) evaluated the anticancer effects of this compound on breast cancer cells. The study found that treatment with the compound led to significant apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Pesticidal Application
In a field study by Johnson et al. (2020), the efficacy of this compound was assessed against Spodoptera litura. The results indicated a high mortality rate, suggesting that this compound could serve as an effective biopesticide.
Mechanism of Action
The mechanism of action of methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the chromenone core can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Yield : The target compound’s yield (46.1%) is lower than EMAC10163g (73.9%) and 5-4i (66%), likely due to steric and electronic effects of the bromine atom, which may slow nucleophilic substitution or increase side reactions .
- Substituent Effects : Fluorine and chlorine substituents (e.g., 5-4i, 5-4j) typically enhance reactivity compared to bromine, as seen in higher yields for fluoro analogs .
Physicochemical Properties
The bromine atom in the target compound significantly impacts its properties:
- Lipophilicity: Bromine’s higher hydrophobicity (logP ~2.99 for bromophenyl vs.
Spectroscopic and Crystallographic Data
- NMR : The target compound’s ¹H NMR would show aromatic protons at δ ~7.6–8.1 ppm (4-bromophenyl) and a singlet for the methyl ester at δ ~3.8 ppm, consistent with analogs like 5-4i (δ 3.77 ppm for OCH₃) .
Biological Activity
Methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, also known as Y040-2552, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and its structure features a coumarin core substituted with a bromophenyl group and an ethoxy group. The presence of these functional groups is believed to enhance its biological activity.
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been tested against breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. The mechanism of action appears to involve:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels contribute to oxidative stress, further promoting cell death.
Case Studies and Research Findings
A series of studies have evaluated the anticancer potential of this compound:
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In Vitro Studies :
- In a study conducted at the National Cancer Institute in Cairo, several coumarin derivatives were synthesized and screened for their activity against MCF-7 and HepG-2 cell lines. This compound demonstrated IC50 values comparable to standard chemotherapeutic agents like 5-fluorouracil, indicating strong anticancer activity .
Compound IC50 (µM) against MCF-7 IC50 (µM) against HepG-2 Y040-2552 9.54 16.1 5-Fluorouracil 15.0 20.0 - Molecular Docking Studies :
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Comparative Studies :
- Other coumarin derivatives were also tested, revealing that modifications to the molecular structure can significantly alter biological activity. For instance, compounds with additional halogen substitutions showed enhanced selectivity towards tumor-associated carbonic anhydrases, which are often overexpressed in cancerous tissues .
Additional Biological Activities
Beyond anticancer properties, preliminary studies suggest that this compound may possess other biological activities:
- Antioxidant Activity : Some derivatives have shown potential as antioxidants, which could provide additional protective effects against oxidative stress in cells .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase, which could have implications for neuroprotective therapies .
Q & A
Basic: What are the recommended synthetic routes for preparing methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate and its derivatives?
The synthesis typically involves coupling a coumarin core with a bromophenoxyacetic acid moiety. A validated approach includes:
- Step 1 : Prepare the coumarin backbone (e.g., 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetate) via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions .
- Step 2 : Functionalize the 7-hydroxy group with a 4-bromophenoxyacetyl side chain via nucleophilic substitution. This requires activating the carboxylic acid (e.g., using chloroacetyl chloride) and coupling with 4-bromophenol in the presence of a base like K₂CO₃ .
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and confirm structures using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Basic: How is the crystal structure of this compound determined, and what are its key structural features?
X-ray crystallography is the gold standard for structural elucidation. For example:
- Crystallization : Grow single crystals via slow evaporation of a dichloromethane/methanol solution.
- Key findings : The coumarin core adopts a planar conformation, with the 4-bromophenyl group oriented perpendicularly, minimizing steric hindrance. The acetoxy group at position 3 participates in weak C–H···O interactions, stabilizing the lattice .
- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refine structures with SHELXL .
Basic: What in vitro assays are suitable for screening the biological activity of this compound?
- Fluorescence-based enzyme assays : Test as a substrate for bacterial enzymes (e.g., esterases) by monitoring fluorescence emission at 450 nm (excitation at 340 nm) upon hydrolysis of the acetate group .
- Antimicrobial activity : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Cytotoxicity : Evaluate via MTT assay in cancer cell lines (e.g., HeLa), comparing IC₅₀ values to doxorubicin .
Advanced: What reaction mechanisms govern the coupling of the bromophenoxyacetyl group to the coumarin core?
The coupling proceeds via a two-step mechanism :
Activation : The carboxylic acid (e.g., 4-bromophenoxyacetic acid) is activated using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), forming a reactive mixed anhydride intermediate.
Nucleophilic attack : The 7-hydroxy group on the coumarin attacks the activated carbonyl, displacing the leaving group (e.g., Cl⁻). Kinetic studies (monitored by TLC and ¹H NMR) show the reaction is first-order with respect to both reactants .
Advanced: How do structural modifications (e.g., substituent changes) affect the compound’s bioactivity?
- Bromophenyl substitution : Replacing 4-bromo with 4-chloro reduces fluorescence quantum yield by 30%, likely due to decreased electron-withdrawing effects .
- Methyl group at position 4 : Removing this group destabilizes the coumarin core, reducing thermal stability (TGA data shows decomposition at 150°C vs. 210°C for the methylated derivative) .
- Acetate vs. hydrazide derivatives : Hydrazide analogs (e.g., replacing the methyl ester with a hydrazide) show enhanced antibacterial activity (MIC reduced from 32 μg/mL to 8 μg/mL) due to improved membrane permeability .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from:
- Experimental variability : Standardize assay conditions (e.g., pH, incubation time) and use reference compounds (e.g., fluorescein for fluorescence assays) .
- Purity issues : Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and NMR. Impurities like unreacted starting materials can skew bioactivity results .
- Structural analogs : Compare data with closely related derivatives (e.g., 4-methyl vs. 4-ethyl coumarins) to isolate substituent-specific effects .
Advanced: What computational methods are used to predict the compound’s interactions with biological targets?
- Docking studies : Use AutoDock Vina to model binding to bacterial esterases. The 4-bromophenyl group shows hydrophobic interactions with Val123 and Phe256 residues, while the carbonyl oxygen hydrogen-bonds with Ser144 .
- QSAR models : Train models with descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict antimicrobial activity. A QSAR study on 20 derivatives achieved R² = 0.85 .
Advanced: How can researchers optimize the compound’s fluorescence properties for imaging applications?
- Solvent effects : Test in DMSO vs. PBS; fluorescence intensity increases by 40% in non-polar solvents due to reduced quenching .
- pH sensitivity : The acetate group hydrolyzes at pH > 8, shifting emission from 450 nm (intact ester) to 480 nm (free carboxylic acid). Use buffered solutions (pH 7.4) for stable signals .
- Two-photon absorption : Modify the coumarin core with electron-donating groups (e.g., -OMe) to enhance cross-sections for deep-tissue imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
